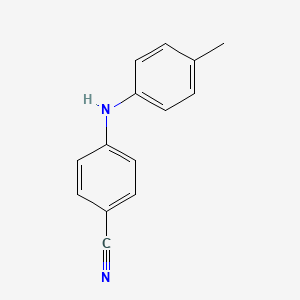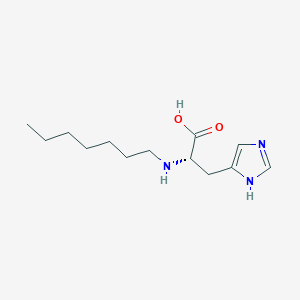
N-Heptyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid is a chiral compound featuring an imidazole ring, a heptylamino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Heptylamino Group: The heptylamino group can be introduced via nucleophilic substitution reactions, where a heptylamine reacts with a suitable leaving group on the imidazole ring.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through the reaction of an appropriate precursor with a carboxylating agent.
Industrial Production Methods
Industrial production methods for (S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The heptylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as leaving groups.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The heptylamino group can interact with biological membranes, affecting cellular processes. The propanoic acid moiety can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid: Unique due to its specific combination of functional groups.
(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)ethanoic acid: Similar structure but with an ethanoic acid moiety.
Uniqueness
(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific combination of an imidazole ring, a heptylamino group, and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
58813-20-0 |
|---|---|
Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
(2S)-2-(heptylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H23N3O2/c1-2-3-4-5-6-7-15-12(13(17)18)8-11-9-14-10-16-11/h9-10,12,15H,2-8H2,1H3,(H,14,16)(H,17,18)/t12-/m0/s1 |
InChI Key |
VPDDTMZEKMEHEB-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCN[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCCCCNC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


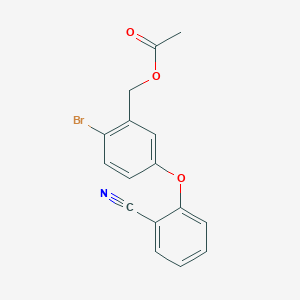
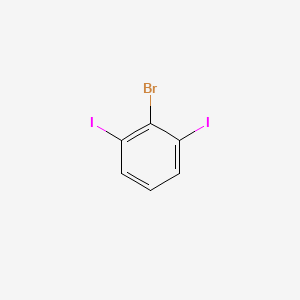
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
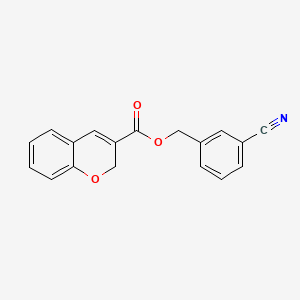
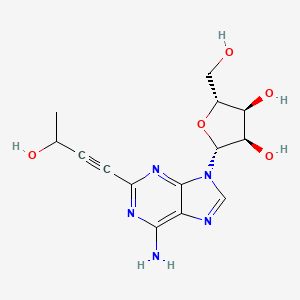

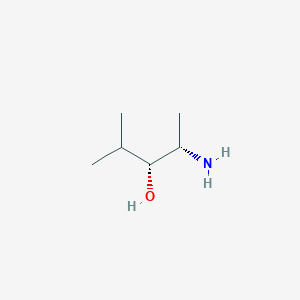

![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
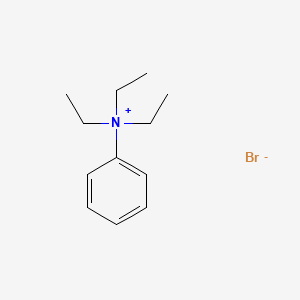
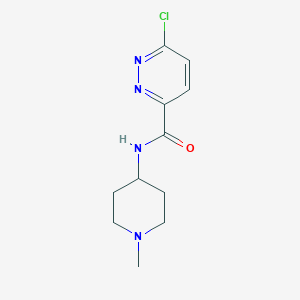
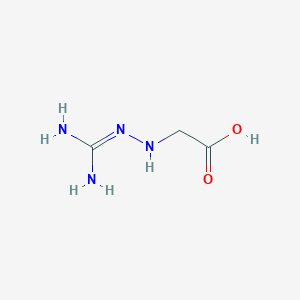
![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)
